(S)-1-Amino-indan-4-OL

Enzyme Kinetics Structural Biology Parkinson's Disease

For CNS-oriented research demanding stereochemical precision, (S)-1-Amino-indan-4-OL provides the exact (S)-configuration and 4-hydroxyl substitution pattern critical for reliable MAO-A/B selectivity profiling. The (S)-enantiomer induces a distinct 'flipped' binding pose at MAO-B, unavailable with the racemate or (R)-isomer (CAS 1228561‑05‑4). Its 4‑OH phenol and primary amine serve as orthogonal synthetic handles for constructing dual AChE/MAO inhibitors and isotopically labeled internal standards. Substituting this specific regioisomer with 6‑ or 7‑hydroxy analogs introduces different chemical entities, invalidating structure‑activity hypotheses. Order this precisely characterized chiral building block to ensure reproducibility in your medicinal chemistry and bioanalytical workflows.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 1201364-15-9
Cat. No. B3089866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Amino-indan-4-OL
CAS1201364-15-9
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2O
InChIInChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2/t8-/m0/s1
InChIKeyGWFKPABLUSNUAP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-1-Amino-indan-4-OL (CAS 1201364-15-9): A Key Chiral Aminoindan Scaffold for Neurological Research and Drug Development


(S)-1-Amino-indan-4-OL (CAS 1201364-15-9) is a chiral amino alcohol derivative belonging to the pharmacologically significant 1-aminoindane class. Its structure, featuring an indane backbone with a primary amine at the 1-position and a phenolic hydroxyl at the 4-position, makes it a versatile intermediate for synthesizing enantiomerically pure compounds targeting the central nervous system (CNS) [1]. This class of molecules is well-documented for its interactions with key neurological targets, including monoamine oxidases (MAO) and dopamine pathways, establishing its foundational value in medicinal chemistry [2].

Why (S)-1-Amino-indan-4-OL Procurement Requires Exact Enantiomer and Positional Isomer Specification


The 1-aminoindane scaffold is subject to strict structure-activity relationships (SAR) where both stereochemistry and the position of substituents are critical determinants of biological function. The (S)-enantiomer of 1-aminoindan derivatives can exhibit a distinct binding mode compared to the (R)-enantiomer at the MAO-B enzyme active site, resulting in different pharmacological outcomes [1]. Furthermore, the 4-hydroxyl group on (S)-1-Amino-indan-4-OL is not just a passive feature; its presence at the C4 position, as opposed to other ring positions like C6 or C7, is known to uniquely influence the inhibitory profile against both MAO-A and MAO-B isozymes, altering both potency and selectivity when compared to other hydroxy-aminoindan isomers [2]. This combination of chiral and regiospecific requirements means that simply substituting this compound with the racemate, the opposite enantiomer ((R)-1-Amino-indan-4-OL, CAS 1228561-05-4), or a positional isomer (e.g., 6-hydroxy-1-aminoindan) would introduce a different chemical entity, invalidating the intended structure-activity hypothesis and leading to unreliable or non-reproducible research outcomes [1].

Quantitative Differentiation Evidence for (S)-1-Amino-indan-4-OL Against Comparators


Enantiomer-Specific Binding Mode to MAO-B Differentiates (S) from (R) Configuration

The binding orientation of the 1-aminoindane moiety within the active site of human MAO-B is dictated by stereochemistry. Crystallographic analysis reveals that N-propargyl-1(S)-aminoindan adopts a 'flipped' conformation of the indan ring relative to the binding pose observed for the corresponding (R)-enantiomer, causing a measurable shift in the Tyr326 side chain [1]. This enantiomer-dependent conformational change provides a direct structural basis for why the (S) and (R) forms cannot be considered functionally interchangeable.

Enzyme Kinetics Structural Biology Parkinson's Disease

Position-Specific 4-Hydroxyl Group Modulates MAO Isozyme Inhibition Profile

Substitution on the aminoindan ring at the C4 position with a hydroxyl group creates a distinct pharmacological profile compared to substitution at other positions. In a study of rasagiline analogues, compounds with a hydroxyl group on either the C4 or C6 atom were found to inhibit both MAO-A and MAO-B isozymes, whereas bulkier substituents were only tolerated at the C4 position [1]. More specifically, in the context of dual MAO/AChE inhibitors, the 4-carbamyloxyphenyl derivatives (which are based on a 4-hydroxy precursor) exhibited different potency relationships with their parent hydroxy analogues compared to the 6- and 7-carbamyloxyphenyl isomers, highlighting the unique chemical and biological space occupied by the 4-substituted scaffold [2].

Enzyme Inhibition Neuroprotection Alzheimer's Disease

Analytical Differentiation via Chiral Separation

To study the distinct pharmacokinetic profiles of indane derivative enantiomers, robust analytical methods are required. Capillary electrophoresis (CE) with cyclodextrin chiral selectors has been successfully employed to baseline separate enantiomers of a related pharmacologically active indane derivative in under 7 minutes, a feat not achieved by HPLC using a Pirkle-type stationary phase in the same study [1]. This demonstrates that analytical methodology capable of resolving the target compound from its enantiomers exists, providing a critical tool for confirming the identity and purity of the purchased material.

Analytical Chemistry Pharmacokinetics Quality Control

Synthetic Utility: (S)-1-Amino-indan-4-OL as a Versatile Chiral Intermediate

The 1-aminoindane core is a crucial pharmacophore in CNS drug discovery, and obtaining it in high enantiopurity is paramount. A recent 2023 study highlights the importance of developing asymmetric resolution methods for novel substituted 1-aminoindane derivatives, emphasizing the need for single enantiomers like (S)-1-Amino-indan-4-OL to further explore biological activity [1]. The compound serves as a versatile building block, with both the amine and the phenolic hydroxyl group offering orthogonal handles for derivatization, enabling the synthesis of diverse compound libraries for exploring the chemical space around the 1-aminoindane motif [1].

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Validated Application Scenarios for (S)-1-Amino-indan-4-OL in Advanced Research and Development


Stereospecific Structure-Activity Relationship (SAR) Studies on MAO Enzymes

Investigating the differential binding and inhibition kinetics of (S)-versus (R)-1-aminoindane derivatives on monoamine oxidase A and B isozymes. The compound's (S)-configuration is known to induce a unique 'flipped' binding pose in the MAO-B active site compared to the (R)-enantiomer, providing a defined molecular starting point for probing stereochemical determinants of enzyme inhibition [1].

Development of Dual MAO/AChE Inhibitors for Alzheimer's Disease

As a key precursor for synthesizing 4-carbamoyloxy derivatives of N-propargylaminoindans. The 4-hydroxyl group on the (S)-1-Amino-indan-4-OL scaffold allows for the creation of compounds that can potentially inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), a dual-action strategy of interest for Alzheimer's disease therapy [1]. The unique SAR at the 4-position, as opposed to other ring positions, makes this specific compound the required starting material for this chemical series.

Synthesis of Enantiopure CNS-Active Compound Libraries

Utilizing (S)-1-Amino-indan-4-OL as a chiral building block in medicinal chemistry for the construction of novel 1-aminoindane-based libraries. Its two functional groups (amine and phenol) provide orthogonal synthetic handles, enabling diverse chemical modifications while maintaining the (S)-stereochemistry essential for exploring the CNS biological target space where 1-aminoindane derivatives have shown promise as atypical antipsychotics and neuroprotective agents [1].

Pharmacokinetic and Metabolism Studies of Rasagiline Analogues

Serving as a reference standard or a starting material for the synthesis of isotopically labeled internal standards (e.g., (S)-1-Aminoindane-d3) for LC-MS/MS bioanalysis. The 1-aminoindane core is a major metabolite of the Parkinson's drug rasagiline, and the specific (S)-enantiomer may be required to understand the stereoselectivity of metabolism and distribution in preclinical and clinical pharmacokinetic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Amino-indan-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.